molecular formula C9H7BrN2O6 B586583 Methyl 2-(bromomethyl)-3,5-dinitrobenzoate CAS No. 153754-31-5

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Cat. No.: B586583
CAS No.: 153754-31-5
M. Wt: 319.067
InChI Key: OZTMRDHUKBJZEB-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H7BrN2O6 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and nitro groups at the third and fifth positions

Scientific Research Applications

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to target proteins like cereblon (crbn), which plays a crucial role in various immunologic conditions .

Mode of Action

It’s known that brominated compounds often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, leading to changes in the compound’s structure and function.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might also be involved in similar biochemical pathways.

Pharmacokinetics

Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines , which could impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to have anti-angiogenic and anti-inflammatory properties , suggesting that this compound might have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acids, bases, oxidizing agents, and reducing agents . Additionally, its solubility in water can impact its distribution in the environment and its availability for biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the meta positions relative to the ester group.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the ortho position relative to the ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromomethyl group.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: 2-(bromomethyl)-3,5-dinitrobenzoic acid.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be compared with similar compounds such as:

    Methyl 2-(chloromethyl)-3,5-dinitrobenzoate: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but with different reaction kinetics and product distributions.

    Methyl 2-(bromomethyl)-4,6-dinitrobenzoate: The nitro groups are positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.

    Methyl 2-(bromomethyl)-3,5-dichlorobenzoate: Contains chlorine atoms instead of nitro groups, leading to different electronic properties and reactivity patterns.

The uniqueness of this compound lies in the combination of its bromomethyl and nitro substituents, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTMRDHUKBJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696352
Record name Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153754-31-5
Record name Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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